
Met-Ala-Ser
Overview
Description
Met-Ala-Ser (MAS) is a tripeptide composed of methionine (Met), alanine (Ala), and serine (Ser) residues, with the sequence this compound and a molecular weight of ~279.35 g/mol . It is structurally defined by its N-terminal methionine, a nonpolar aliphatic side chain (Ala), and a polar hydroxyl-containing serine residue. This tripeptide serves as a critical substrate for enzymes such as methionine aminopeptidase (MAP) in Saccharomyces cerevisiae and peptide deformylases (PDFs) in bacterial and mitochondrial systems . Its stability is notable, remaining active for up to 4 months at -20°C, and it exhibits pH-dependent activity, optimal at pH 7.0 and 30–45°C .
MAS is also utilized in diverse research contexts, including oxidation studies, mass spectrometry (SALDI-MS), and animal nutrition, owing to its unique physicochemical and biochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Met-Ala-Ser can be synthesized using standard peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Coupling: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Addition of the Next Amino Acid: The next amino acid, also protected at the amino group, is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Oxidation Reactions
Met-Ala-Ser is susceptible to oxidation, particularly by hydroxyl radicals generated through the Fenton reaction (involving iron ions and hydrogen peroxide). This process leads to the cleavage of peptide bonds and the release of free amino acids, such as:
-
Glycine
-
Alanine
-
Serine
Table 1: Oxidation Products of this compound
Reaction Type | Products Released |
---|---|
Hydroxyl Radical-Induced Oxidation | Glycine, Alanine, Serine |
Research indicates that oxidation preferentially cleaves the peptide bond involving methionine due to its high reactivity with hydroxyl radicals . The oxidation process can significantly alter the structural and functional properties of proteins and peptides.
Reduction Reactions
Reduction reactions can modify the N-terminal formyl group of this compound, converting it into a free amine. This transformation can be achieved using reducing agents like sodium borohydride (NaBH4). The reduction alters the peptide's reactivity and biological properties.
Table 2: Reduction Mechanism of this compound
Reaction Type | Reagent Used | Product Formed |
---|---|---|
Reduction | Sodium Borohydride | Free amine derivative |
Substitution Reactions
This compound can also participate in substitution reactions where specific amino acids are replaced or modified. This is often facilitated by enzymes or chemical reagents that target peptide bonds.
Table 3: Substitution Reaction Overview
Reaction Type | Enzyme/Chemical Reagent | Resulting Peptide |
---|---|---|
Substitution | Specific amino acid reagents | Modified peptide sequence |
Interaction with Metal Complexes
This compound has been studied for its interactions with metal complexes, particularly platinum(II) complexes. These interactions can lead to the formation of N,S-chelate rings through the sulfur atom in methionine and nitrogen in alanine or serine residues.
Mechanism of Interaction
The interaction mechanism involves:
-
Coordination : The sulfur atom in methionine coordinates with platinum.
-
Deprotonation : An amide nitrogen upstream from the anchor site may undergo deprotonation.
This coordination enhances hydrolysis rates and alters the stability of the resulting complexes .
Antibacterial Research
Research indicates that this compound may inhibit bacterial growth by disrupting protein synthesis pathways through interactions with peptide deformylase .
Drug Development
Due to its reactivity and structural properties, this compound is being explored for its potential in designing new drugs targeting metabolic pathways .
Scientific Research Applications
Biochemical Applications
1.1. Peptide Deformylase Substrate
One significant application of Met-Ala-Ser is as a substrate for peptide deformylases (PDFs). These enzymes play a crucial role in protein maturation by removing formyl groups from nascent polypeptides. Research indicates that the formylated version of this compound (Fo-Met-Ala-Ser) is utilized to assess the catalytic efficiency of various PDFs, including those derived from phages and bacteria. For instance, a study characterized the PDF from bacteriophage Vp16, which exhibited catalytic efficiency comparable to that of other active PDFs when tested with Fo-Met-Ala-Ser as a reference substrate .
1.2. Enhancing Protein Stability
This compound has been shown to enhance the stability of proteins when used as an N-terminal tag. In plant systems, inserting this compound into reporter genes like β-glucuronidase (GUS) resulted in significantly increased enzyme activity and stability. The presence of this tripeptide sequence improved GUS expression levels by up to 40-fold compared to native constructs . This suggests that this compound can be strategically employed in protein engineering to optimize expression systems.
Therapeutic Applications
2.1. Antimicrobial Properties
This compound and its derivatives have demonstrated antimicrobial properties, particularly against various prokaryotic organisms. Studies have indicated that compounds resembling this compound can act as broad-spectrum antibiotics by inhibiting peptide deformylases essential for bacterial survival . This opens avenues for developing new antimicrobial agents that target bacterial infections more effectively.
2.2. Anticancer Activity
Recent investigations have explored the anticancer potential of peptides containing this compound motifs. In vitro studies have shown that certain formulations can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy . For instance, compounds derived from natural sources exhibiting structural similarities to this compound have been evaluated for their cytotoxic effects on breast cancer cells, showing promising results in reducing cell viability .
Antioxidant Properties
3.1. Free Radical Scavenging
This compound has been assessed for its antioxidant capabilities using various assays such as ABTS and DPPH tests. These studies highlight its ability to scavenge free radicals, which is crucial for mitigating oxidative stress in biological systems . The antioxidant properties of this tripeptide could be harnessed in nutritional supplements or therapeutic agents aimed at reducing oxidative damage.
Data Tables
Mechanism of Action
Met-Ala-Ser exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The methionine residue can interact with metal ions and participate in redox reactions, while the alanine and serine residues contribute to the peptide’s overall structure and reactivity. These interactions can modulate biological pathways and influence cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
N-Formyl-Met-Ala-Ser (Fo-MAS)
- Structural Difference : Fo-MAS is the N-formylated derivative of MAS, critical for recognition by formyl peptide receptors (FPRs) on immune cells.
- Functional Impact: The formyl group enhances binding affinity to FPRs, triggering neutrophil chemotaxis and immune responses. In contrast, MAS lacks this group, resulting in significantly reduced immunostimulatory activity .
- Enzymatic Role : Fo-MAS is a substrate for PDFs, which remove the formyl group during protein maturation. MAS, however, is processed by MAPs to cleave the N-terminal methionine .
Met-Leu-Phe (fMLP)
- Sequence Variation : Replaces Ala-Ser with Leu-Phe.
- Functional Divergence : fMLP is a potent chemoattractant for neutrophils due to its hydrophobic residues (Leu, Phe), which optimize FPR binding. MAS, with smaller residues (Ala, Ser), lacks comparable bioactivity .
Enzymatic Substrate Specificity
- Key Insights: Chain Length: MAS’s three-residue length is optimal for MAP binding, while shorter peptides (e.g., Met-Ala) show reduced activity . Residue Interactions: In PDFs, MAS’s methionine embeds into the S1' hydrophobic pocket (Val71, Leu125 in SaPDF), while actinonin’s pentyl chain occupies a similar pocket but requires structural rearrangements (e.g., Tyr167 flip in SaPDF) . Electrostatic Contributions: Binding energy for MAS in AtPDF1A (-208.75 kcal/mol) is driven by electrostatic interactions (79%), contrasting with hydrophobic-driven binding in bacterial PDFs .
Oxidation Behavior
- Mechanistic Note: Methionine’s position dictates oxidation outcomes. Terminal Met (as in MAS) favors aspartate formation, whereas central Met (Ala-Met-Gly) leads to diverse products .
Mass Spectrometry (SALDI-MS)
- Signal Intensity: MAS generates strong [M+Na]+ signals with small Fe3O4 nanoparticles (S/N ratio 120±9%), outperforming large nanoparticles (74±6%) due to enhanced surface area .
- Comparison : Tryptophan and glucose show lower ionization efficiency, highlighting MAS’s suitability for SALDI-MS .
Animal Nutrition
- Rumen Fermentation : MAS (2% supplementation) enhances microbial activity in Nanjiang Huang goats, outperforming Val-Tyr-Val and Gly-Gly-His tripeptides in volatile fatty acid production .
Biological Activity
Introduction
Met-Ala-Ser (Methionine-Alanine-Serine) is a tripeptide that has garnered attention for its potential biological activities and applications in various fields, including biochemistry, molecular biology, and medicine. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.
This compound is composed of three amino acids:
- Methionine (Met) : An essential amino acid that serves as the initiator for protein synthesis.
- Alanine (Ala) : A non-polar amino acid known for its role in protein structure.
- Serine (Ser) : A polar amino acid involved in enzyme activity and signaling.
This compound has been shown to interact with various biological receptors and pathways:
- Formyl Peptide Receptors : The presence of the formyl group in related compounds allows them to bind to formyl peptide receptors (FPRs), which are crucial for initiating immune responses such as chemotaxis and activation of neutrophils. Although this compound itself lacks a formyl group, it can still influence similar pathways through its structural properties.
- Protein Stability : Research indicates that the N-terminal sequence including this compound enhances the stability of proteins. For example, studies have shown that the introduction of this sequence in reporter genes significantly increases their expression levels in plant systems .
Table 1: Summary of Biological Activities
Case Studies
- Immune Response Modulation : In a study examining the effects of this compound on immune cells, it was found that peptides with similar sequences can activate neutrophils via FPRs, leading to enhanced chemotactic responses. This suggests that this compound may play a role in modulating immune functions.
- Protein Expression Enhancement : A comparative analysis involving the introduction of this compound into tobacco plants demonstrated a 30 to 40-fold increase in β-glucuronidase (GUS) activity compared to controls. This significant enhancement was attributed to improved post-transcriptional stability conferred by the specific amino acid sequence .
- Acetylation Patterns : A comprehensive proteomic analysis revealed that proteins with N-terminal Met followed by Ala or Ser are preferentially acetylated, indicating a potential regulatory mechanism for protein function and stability across different organisms .
Applications
This compound has potential applications in several areas:
- Biochemical Research : As a model peptide for studying peptide bond formation and stability.
- Therapeutic Development : Investigated for roles in drug delivery systems due to its ability to mimic natural peptides involved in cellular signaling.
- Agricultural Biotechnology : Used to enhance protein expression levels in genetically modified plants, improving yield and efficiency.
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for synthesizing and characterizing Met-Ala-Ser in peptide research?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Post-synthesis, purification is achieved via reverse-phase HPLC, and characterization employs techniques like thin-layer chromatography (TLC) for purity assessment (≥97%) , nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation. For MS analysis, Surface-Assisted Laser Desorption/Ionization (SALDI-MS) with Fe₃O₄ nanoparticles has shown high reproducibility (RSD <10%) for detecting sodiated adducts ([M+Na]⁺) of this compound . Experimental details must adhere to guidelines for clarity and reproducibility in scientific reporting .
Q. How can researchers optimize SALDI-MS parameters for detecting this compound?
- Methodological Answer : Optimize nanoparticle size and surface area: Small-sized Fe₃O₄ nanoparticles (e.g., 10–20 nm) provide a ~1.5-fold higher signal-to-noise (S/N) ratio for [M+Na]⁺ compared to larger nanoparticles due to increased analyte loading and heat transfer efficiency . Key parameters include laser energy (adjusted to minimize fragmentation), matrix-to-analyte ratio, and nanoparticle functionalization. Validate settings using internal standards (e.g., glucose or tryptophan) and ensure consistent sample preparation protocols .
Q. What computational tools validate the stereochemical quality of this compound structures?
- Methodological Answer : Use PROCHECK to assess stereochemical validity via Ramachandran plots, residue-by-residue geometry checks, and overall G-factor scores. Compare results against high-resolution crystal structures of similar tripeptides. For dynamic properties, molecular dynamics simulations (e.g., GROMACS) can analyze conformational stability under physiological conditions .
Advanced Research Questions
Q. How to resolve discrepancies in diffusion coefficient measurements of this compound across experimental setups?
- Methodological Answer : Employ selective excitation methods (e.g., bipolar pulsed gradient eddy current delay experiments) to encode multiple diffusion parameters in a single run, reducing inter-experiment variability . Conduct meta-analysis to identify systematic errors: aggregate data from studies using standardized conditions (e.g., temperature, solvent), apply random-effects models to account for heterogeneity, and use moderator variables (e.g., NMR vs. MS techniques) to explain discrepancies .
Q. How can meta-analysis consolidate findings on this compound’s structural and functional properties?
- Methodological Answer : Follow PRISMA guidelines: (1) Define the research question (e.g., "What factors influence this compound’s ionization efficiency?"); (2) Systematically search databases (Scopus, Web of Science, PubMed) using keywords like "this compound AND SALDI-MS"; (3) Extract data on experimental conditions, outcomes, and biases; (4) Standardize metrics (e.g., normalize S/N ratios to nanoparticle surface area); (5) Use forest plots to visualize effect sizes and heterogeneity .
Q. What strategies ensure reproducibility in SALDI-MS experiments with this compound?
- Methodological Answer : Standardize nanoparticle synthesis (e.g., co-precipitation method for Fe₃O₄) and characterize surface area via BET analysis. Pre-treat nanoparticles with identical washing protocols (e.g., ethanol/water cycles) to remove residual surfactants. Document all parameters in supplementary materials, including laser settings, nanoparticle batch details, and environmental controls (humidity/temperature) .
Q. How to design experiments measuring multiple physicochemical properties of this compound simultaneously?
- Methodological Answer : Integrate selective excitation NMR for diffusion coefficients with SALDI-MS for ionization efficiency. For example, a modified BPP-LED pulse sequence can encode diffusion parameters for water and this compound in one experiment, while SALDI-MS data are acquired post-desorption. Cross-validate results using multivariate regression to identify correlations between diffusion rates and ionization efficiency .
Q. How to address contradictions in bioactivity data of this compound derivatives via systematic reviews?
- Methodological Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame the review question. Use PICO (Population: peptide derivatives; Intervention: bioactivity assays; Comparison: wild-type vs. modified peptides; Outcome: IC₅₀/EC₅₀ values). Screen studies for methodological rigor (e.g., proper controls, blinded assays) and use tools like ROBIS to assess bias. Synthesize data using effect-size models weighted by study quality scores .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O5S/c1-6(9(16)14-8(5-15)11(18)19)13-10(17)7(12)3-4-20-2/h6-8,15H,3-5,12H2,1-2H3,(H,13,17)(H,14,16)(H,18,19)/t6-,7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHHTBVYQOSYSL-FXQIFTODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCSC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332164 | |
Record name | Met-Ala-Ser | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17351-33-6 | |
Record name | Met-Ala-Ser | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Met-Ala-Ser | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.